![molecular formula C26H21N B14593236 2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline CAS No. 61457-88-3](/img/structure/B14593236.png)
2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with two styryl groups, which are further substituted with a methyl group on the phenyl ring. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline typically involves the following steps:
Synthesis of 4-(4-Methylphenyl)ethenylbenzaldehyde: This intermediate can be prepared by the reaction of 4-methylbenzaldehyde with styrene in the presence of a base such as potassium hydroxide.
Condensation Reaction: The intermediate 4-(4-Methylphenyl)ethenylbenzaldehyde is then subjected to a condensation reaction with 2-aminobenzaldehyde in the presence of a catalyst such as piperidine to form the desired quinoline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
Applications De Recherche Scientifique
2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent. Quinoline derivatives are known to interact with various biological targets, making them valuable in drug discovery.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system and photophysical properties.
Chemical Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to the disruption of metabolic pathways. In the case of antimicrobial activity, it can interfere with the synthesis of nucleic acids and proteins in microorganisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(4-Methoxyphenyl)ethenyl]benzothiazole: This compound has a similar structure but contains a benzothiazole ring instead of a quinoline ring.
2-[2-(4-Chlorophenyl)ethenyl]quinoline: This compound has a similar structure but contains a chlorine substituent on the phenyl ring.
Uniqueness
2-[2-[4-[2-(4-Methylphenyl)ethenyl]phenyl]ethenyl]quinoline is unique due to the presence of the methyl group on the phenyl ring, which can influence its biological activity and chemical reactivity
Propriétés
Numéro CAS |
61457-88-3 |
|---|---|
Formule moléculaire |
C26H21N |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
2-[2-[4-[2-(4-methylphenyl)ethenyl]phenyl]ethenyl]quinoline |
InChI |
InChI=1S/C26H21N/c1-20-6-8-21(9-7-20)10-11-22-12-14-23(15-13-22)16-18-25-19-17-24-4-2-3-5-26(24)27-25/h2-19H,1H3 |
Clé InChI |
HSUQZOFKLUFIIH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14593159.png)
![1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one](/img/structure/B14593162.png)
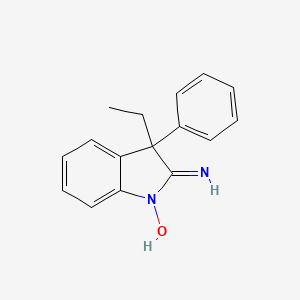
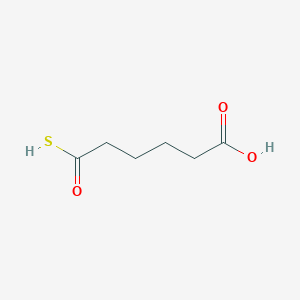

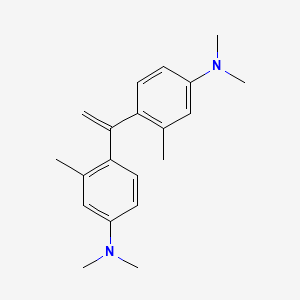
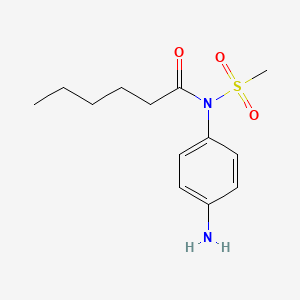
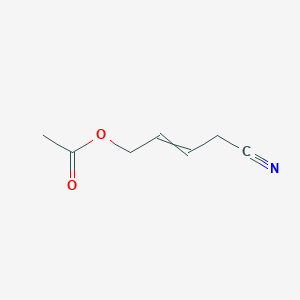
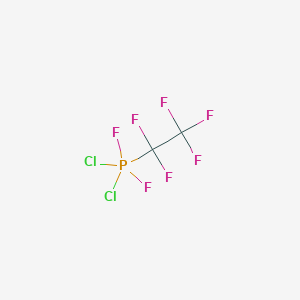
![4-[(3,4-Dichlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14593195.png)

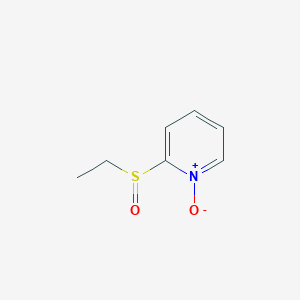
![1-[2-(Dimethylamino)ethyl]-3,4-dimethyl-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14593202.png)
